molecular formula C24H25N5O7S2 B10875958 (2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide

Cat. No.: B10875958
M. Wt: 559.6 g/mol
InChI Key: VMMYGURRJAGUEX-WUXMJOGZSA-N
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Description

4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, acrylamide, carbothioyl, and pyrimidinyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Preparation of 3,4-Dimethoxyphenylacrylic Acid: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base.

    Formation of Acrylamide Intermediate: The 3,4-dimethoxyphenylacrylic acid is then converted to its corresponding acrylamide derivative through a reaction with ammonia or an amine.

    Introduction of Carbothioyl Group: The acrylamide intermediate is reacted with a thiocarbonyl reagent to introduce the carbothioyl group.

    Coupling with Pyrimidinylbenzenesulfonamide: Finally, the intermediate is coupled with N1-(2,6-dimethoxy-4-pyrimidinyl)-1-benzenesulfonamide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylamide and carbothioyl groups can be reduced to their respective amine and thiol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar compounds to 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE include:

    3,4-Dimethoxyphenylacrylic Acid: Shares the methoxyphenyl and acrylic acid moieties.

    N-(2,6-Dimethoxy-4-pyrimidinyl)benzenesulfonamide: Contains the pyrimidinyl and benzenesulfonamide groups.

    3,4-Dimethoxyphenylpropanoic Acid: Similar in structure but lacks the acrylamide and carbothioyl groups.

The uniqueness of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual similar compounds .

Properties

Molecular Formula

C24H25N5O7S2

Molecular Weight

559.6 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C24H25N5O7S2/c1-33-18-11-5-15(13-19(18)34-2)6-12-21(30)27-24(37)25-16-7-9-17(10-8-16)38(31,32)29-20-14-22(35-3)28-23(26-20)36-4/h5-14H,1-4H3,(H,26,28,29)(H2,25,27,30,37)/b12-6+

InChI Key

VMMYGURRJAGUEX-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC

Origin of Product

United States

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